Ethyl 2-bromo-2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate
CAS No.: 1955548-41-0
Cat. No.: VC5281133
Molecular Formula: C8H9Br2NO2S
Molecular Weight: 343.03
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1955548-41-0 |
|---|---|
| Molecular Formula | C8H9Br2NO2S |
| Molecular Weight | 343.03 |
| IUPAC Name | ethyl 2-bromo-2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate |
| Standard InChI | InChI=1S/C8H9Br2NO2S/c1-3-13-7(12)5(9)6-4(2)14-8(10)11-6/h5H,3H2,1-2H3 |
| Standard InChI Key | ISPQIKDGYXCCRK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C1=C(SC(=N1)Br)C)Br |
Introduction
Chemical Structure and Physicochemical Properties
Ethyl 2-bromo-2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate belongs to the class of 1,3-thiazole derivatives, heterocyclic compounds containing sulfur and nitrogen within a five-membered ring. The compound’s IUPAC name reflects its substitution pattern: a thiazole ring substituted with bromine atoms at positions 2 and 4, a methyl group at position 5, and an ethyl ester group at the acetoxy position.
Molecular Formula and Weight
The molecular formula is deduced as C₈H₉Br₂NO₂S, with a molecular weight of 343.04 g/mol (calculated from atomic masses: C=12.01, H=1.008, Br=79.90, N=14.01, O=16.00, S=32.07).
Key Structural Features:
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Thiazole core: Provides a rigid heterocyclic framework conducive to electronic interactions.
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Bromine substituents: Enhance electrophilicity, facilitating nucleophilic substitution reactions.
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Ethyl ester group: Improves solubility in organic solvents and serves as a leaving group in hydrolysis reactions.
Synthesis and Production
Synthetic Routes
The synthesis of Ethyl 2-bromo-2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate typically involves sequential bromination and esterification steps. A representative pathway, inferred from related methodologies , proceeds as follows:
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Bromination of 5-Methylthiazole:
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Starting material: 5-methyl-1,3-thiazole.
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Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS) in acetonitrile.
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Conditions: 0–25°C, 2–4 hours.
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Outcome: 2-bromo-5-methyl-1,3-thiazole.
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Second Bromination at the Acetate Position:
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Esterification:
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Substrate: Brominated thiazole intermediate.
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Reagents: Ethyl bromoacetate, potassium carbonate (K₂CO₃).
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Conditions: Reflux in acetone, 12–24 hours.
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Industrial-Scale Considerations:
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Continuous flow reactors improve yield and safety in bromination steps .
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Purification via column chromatography or recrystallization ensures >95% purity.
Yield Optimization
Yields for analogous reactions range from 40–60%, influenced by:
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Temperature control during exothermic bromination.
Chemical Reactivity and Applications
Nucleophilic Substitution
The bromine atoms at positions 2 and 4 are susceptible to nucleophilic attack, enabling diverse functionalization:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Amine Substitution | Primary amines (e.g., NH₃/EtOH) | 2-Amino-thiazole derivatives |
| Thiol Substitution | Thiophenol/K₂CO₃ | Thioether-linked analogs |
| Hydrolysis | NaOH/H₂O, reflux | Carboxylic acid derivative |
Reduction Reactions
Selective reduction of the ester group using lithium aluminum hydride (LiAlH₄) yields the corresponding alcohol, a precursor for further alkylation.
Applications in Medicinal Chemistry
Thiazole derivatives are explored for:
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